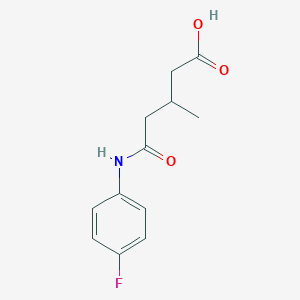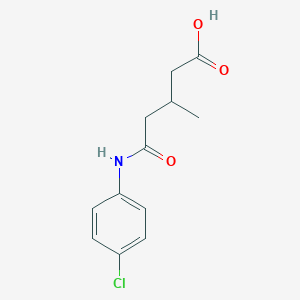![molecular formula C15H26N2O4S2 B277018 N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide](/img/structure/B277018.png)
N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide, commonly known as BAY 41-2272, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of physiological effects.
Mecanismo De Acción
BAY 41-2272 stimulates the activity of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By stimulating sGC activity, BAY 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and anti-fibrotic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of cGMP in a dose-dependent manner, leading to vasodilation and decreased blood pressure. It has also been shown to inhibit the proliferation of smooth muscle cells, leading to anti-fibrotic effects. In addition, BAY 41-2272 has been shown to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 41-2272 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, with a wide range of scientific literature available. However, there are also limitations to using BAY 41-2272 in lab experiments. It can be expensive to synthesize, and its effects can be dose-dependent and variable depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on BAY 41-2272. One area of research is the development of more potent and selective sGC stimulators. Another area of research is the investigation of the potential therapeutic applications of BAY 41-2272 in other diseases, such as cancer and neurological disorders. Finally, there is a need for further investigation into the mechanism of action of BAY 41-2272, particularly with regards to its anti-inflammatory and anti-fibrotic effects.
Métodos De Síntesis
The synthesis of BAY 41-2272 involves a multi-step process that starts with the reaction of 2-methyl-4-nitroaniline with n-butylamine to form N-(2-methyl-4-nitrophenyl)butylamine. This intermediate is then reacted with sodium butanesulfonate to form N-(2-methyl-4-nitrophenyl)-1-butanesulfonamide. Finally, this compound is reduced with hydrogen gas in the presence of palladium on carbon to yield BAY 41-2272.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which can be useful in the treatment of cardiovascular diseases such as hypertension and pulmonary arterial hypertension. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. In addition, BAY 41-2272 has been shown to have anti-fibrotic effects, which can be useful in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis.
Propiedades
Fórmula molecular |
C15H26N2O4S2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-[4-(butylsulfonylamino)-3-methylphenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C15H26N2O4S2/c1-4-6-10-22(18,19)16-14-8-9-15(13(3)12-14)17-23(20,21)11-7-5-2/h8-9,12,16-17H,4-7,10-11H2,1-3H3 |
Clave InChI |
JKOUIENUVXALGA-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CCCC)C |
SMILES canónico |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)